

# An In-depth Technical Guide to 3-Chloro-4-methoxybenzonitrile

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## Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzonitrile

Cat. No.: B022515

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This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and safety information for **3-Chloro-4-methoxybenzonitrile**. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Core Chemical Properties

**3-Chloro-4-methoxybenzonitrile** is an organic compound with the chemical formula  $C_8H_6ClNO$ .<sup>[1][2]</sup> It presents as a colorless to light yellow solid or a white to light yellow crystalline powder with a faint odor similar to benzonitrile.<sup>[1][3]</sup> The molecule consists of a benzene ring substituted with a chloro group, a methoxy group, and a cyano group.<sup>[3]</sup> This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the fields of medicine, pesticides, and dyes.<sup>[1]</sup>

## Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Chloro-4-methoxybenzonitrile**.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO	[1][2][4]
Molecular Weight	167.59 g/mol	[2][4]
Appearance	Colorless or light yellow solid	[1]
Melting Point	107-111 °C (lit.)	[1]
Boiling Point	285.4 °C at 760 mmHg	
Density	1.248 g/cm <sup>3</sup>	
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in alcohols, ethers, and ketones	[1]
Flash Point	126.4 °C	
CAS Number	102151-33-7	[2][4]

## Reactivity and Synthesis

The reactivity of **3-Chloro-4-methoxybenzonitrile** is influenced by its functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. The aromatic ring, activated by the electron-withdrawing nitrile and chloro groups, is susceptible to nucleophilic substitution reactions. The presence of the chloro group also allows for participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

## General Synthesis Protocol

A common method for the synthesis of benzonitriles from aryl halides involves a copper-catalyzed reaction with a nitrile source, such as formamide. The following is a general experimental procedure that can be adapted for the synthesis of **3-Chloro-4-methoxybenzonitrile** from the corresponding aryl halide.

Materials:

- Aryl halide (e.g., 3-chloro-4-methoxy-iodobenzene)
- Copper(I) iodide (CuI)
- Triphenylphosphine (PPh<sub>3</sub>)
- Formamide
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Diethyl ether
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- To a two-necked round-bottomed flask equipped with a condenser, add the aryl halide (1 mmol), CuI (20 mol%), and PPh<sub>3</sub> (20 mol%) in formamide (10 mL/mmol) under a nitrogen atmosphere at room temperature.
- Stir the mixture for 2–3 minutes at room temperature.
- Add POCl<sub>3</sub> (2 mmol) to the reaction mixture.
- Place the reaction flask in an oil bath and stir the mixture for 24 hours at 140 °C under a nitrogen atmosphere.
- After cooling to room temperature, add the resultant mixture to a saturated solution of NaHCO<sub>3</sub> (50 mL).
- Extract the aqueous layer with diethyl ether (3 x 15 mL).
- Dry the combined organic layers over anhydrous Na<sub>2</sub>SO<sub>4</sub> and evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate).

- Confirm the product by GC-MS,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR spectroscopic analysis.[\[5\]](#)

## Spectral Data

While specific spectral data for **3-Chloro-4-methoxybenzonitrile** is not readily available in the provided search results, general characteristics can be inferred from similar compounds.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, as well as a singlet for the methoxy group protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the carbon atoms in the benzene ring, the nitrile carbon, and the methoxy carbon.
- IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption band for the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

## Safety and Handling

**3-Chloro-4-methoxybenzonitrile** is considered hazardous and should be handled with appropriate safety precautions.

Hazard Classifications:

- Acute Toxicity, Oral (Category 4)
- Skin Irritation (Category 2)[\[6\]](#)
- Eye Irritation (Category 2)[\[6\]](#)
- Skin Sensitization (Category 1)
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[\[6\]](#)

Hazard Statements:

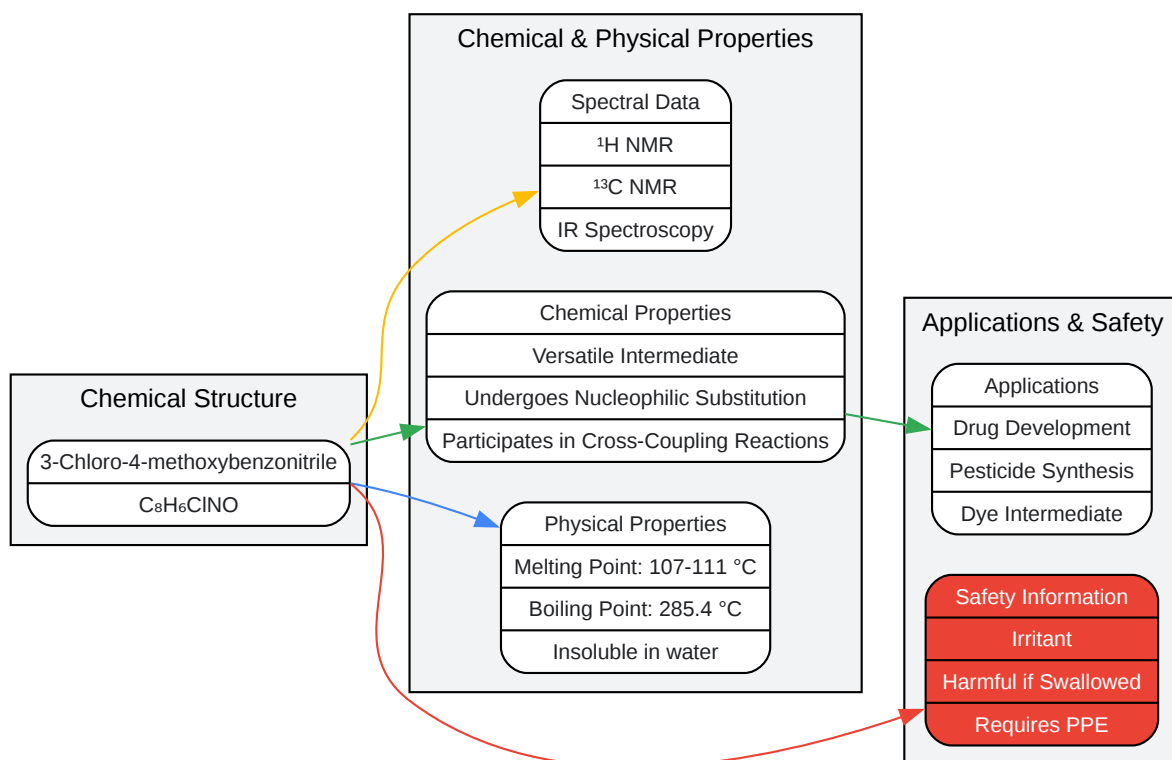
- H302: Harmful if swallowed.
- H315: Causes skin irritation.[6]
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6]

#### Precautionary Measures:

- Avoid contact with skin, eyes, and clothing.[6]
- Avoid ingestion and inhalation.[6]
- Use in a well-ventilated area.[7]
- Wear suitable personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][6][7]
- Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acids, and bases.[7]
- Keep container tightly closed.[7]

## Visualizations

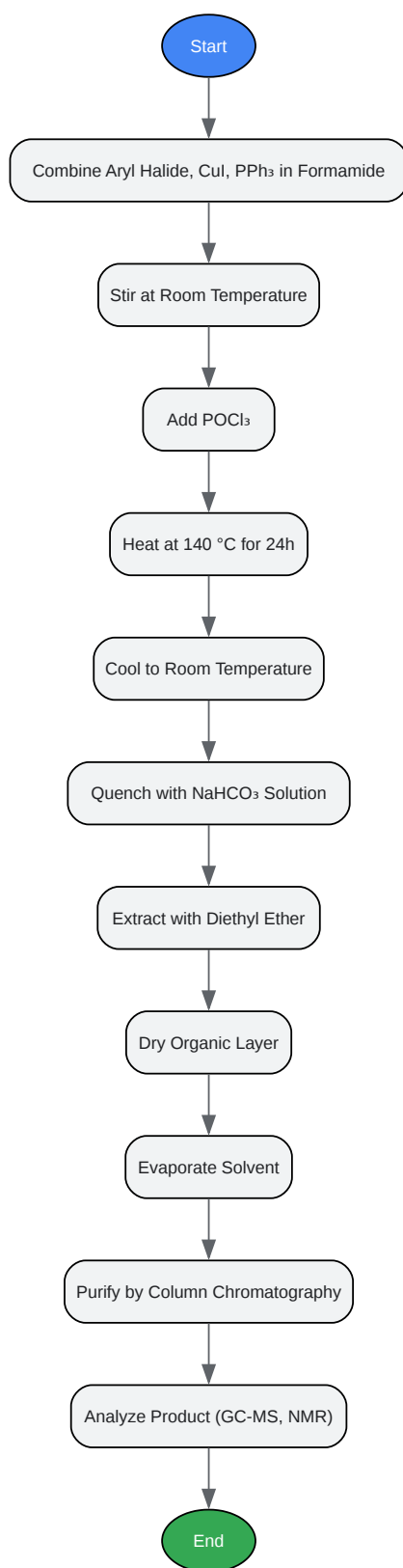
### Logical Relationships of 3-Chloro-4-methoxybenzonitrile



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Caption: Logical relationships of **3-Chloro-4-methoxybenzonitrile**.

## General Experimental Workflow for Nitrile Synthesis



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Caption: General experimental workflow for nitrile synthesis.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-4-methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022515#3-chloro-4-methoxybenzonitrile-chemical-properties]

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